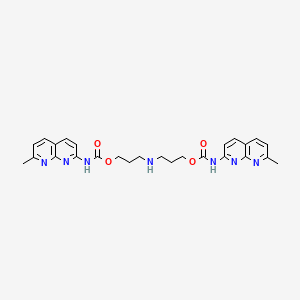
Naphthyridine Carbamate Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthyridine carbamate dimer is a synthetic ligand known for its high affinity and specificity towards DNA sequences, particularly those containing CGG/CGG repeats.
Preparation Methods
The synthesis of naphthyridine carbamate dimer involves several steps, typically starting with the preparation of 1,8-naphthyridine derivatives. Common synthetic routes include multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the formation of the desired product . Industrial production methods may involve scaling up these reactions while maintaining stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Naphthyridine carbamate dimer undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Naphthyridine carbamate dimer has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of naphthyridine carbamate dimer involves its binding to specific DNA sequences, particularly CGG/CGG repeats. This binding is facilitated by complementary hydrogen bonding, stacking interactions, and electrostatic interactions . The compound acts as a molecular glue, inducing specific structural alterations within the DNA, which can modulate the activity of the targeted sequences .
Comparison with Similar Compounds
Naphthyridine carbamate dimer is unique in its high affinity and specificity for CGG/CGG DNA sequences. Similar compounds include:
Naphthyridine tetramer: This compound also binds to CGG/CGG sequences but with different stoichiometry and binding affinity.
1,8-Naphthyridines: These compounds have diverse biological activities and are used in various applications, including medicinal chemistry and materials science.
Lenalidomide and Thalidomide: These compounds share similar molecular targets and are used in different therapeutic contexts.
Properties
Molecular Formula |
C26H29N7O4 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
3-[3-[(7-methyl-1,8-naphthyridin-2-yl)carbamoyloxy]propylamino]propyl N-(7-methyl-1,8-naphthyridin-2-yl)carbamate |
InChI |
InChI=1S/C26H29N7O4/c1-17-5-7-19-9-11-21(30-23(19)28-17)32-25(34)36-15-3-13-27-14-4-16-37-26(35)33-22-12-10-20-8-6-18(2)29-24(20)31-22/h5-12,27H,3-4,13-16H2,1-2H3,(H,28,30,32,34)(H,29,31,33,35) |
InChI Key |
RLXLNYXAIXVZCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)OCCCNCCCOC(=O)NC3=NC4=C(C=CC(=N4)C)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


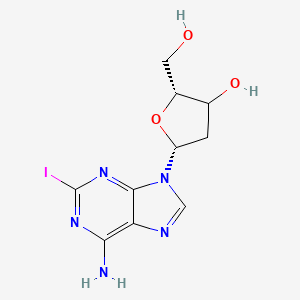
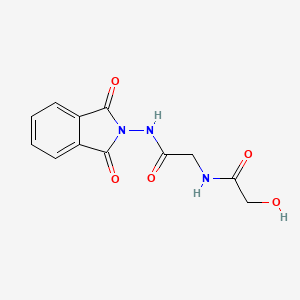
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)
![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)
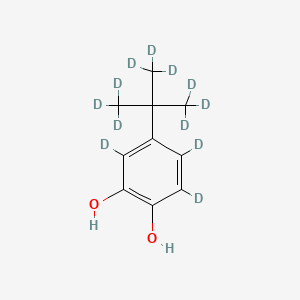
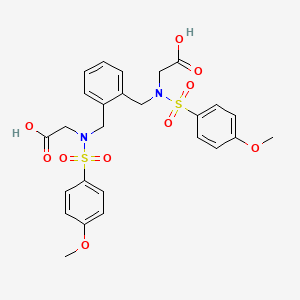

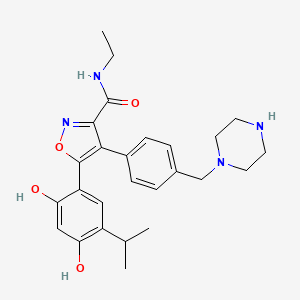


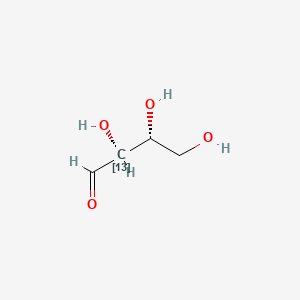
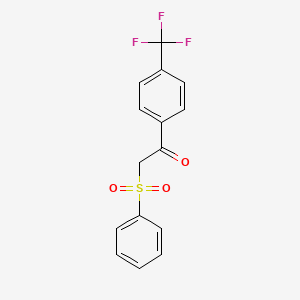

![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)
